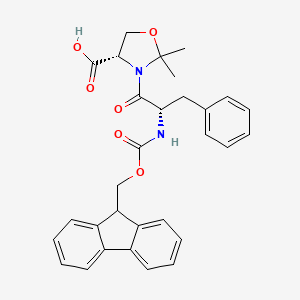

Fmoc-Phe-Ser(Psi(Me,Me)pro)-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Fmoc-Phe-Ser(Psi(Me,Me)pro)-OH is a novel peptide synthesized by the Fmoc (9-fluorenylmethoxycarbonyl) chemistry method. This peptide is a derivative of the amino acid sequence of phenylalanine, serine, and proline and is used for a variety of applications in scientific research. It is a valuable tool for structural and functional studies as it is stable, soluble, and can be synthesized in high yields.

Aplicaciones Científicas De Investigación

Pseudo-prolines (psi Pro) are used as a temporary protection technique for amino acid side chains in solid-phase peptide synthesis (SPPS). The incorporation of these novel building blocks, like Fmoc-Phe-Ser(Psi(Me,Me)pro)-OH, helps in solubilizing otherwise sparingly or completely insoluble peptides. This technique is particularly useful for accessing large peptides by convergent strategies and chemoselective ligation techniques (Mutter et al., 1995).

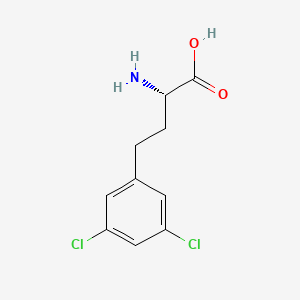

Fmoc-Phe derivatives have been used in the development of HIV-1 protease inhibitors. These peptidomimetics show potential in inhibiting HIV replication in cell culture, demonstrating the importance of Fmoc-Phe derivatives in medicinal chemistry (Marastoni et al., 2001).

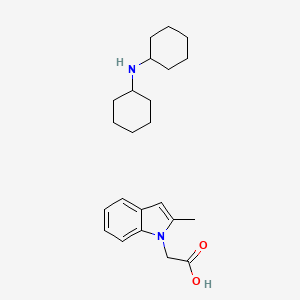

Fmoc-pSer-Psi[(Z)CHC]-Pro-(2)-N-(3)-ethylaminoindole, a phosphorylated prodrug, showed moderate inhibition towards the mitotic regulator, Pin1, indicating its potential in cancer treatment. The modification of charged phosphate to bis-pivaloyloxymethyl (POM) phosphate improved the antiproliferative activity towards ovarian cancer cells (Zhao & Etzkorn, 2007).

The C-terminal modification of Fmoc-Phe derivatives, including fluorinated derivatives like pentafluorophenylalanine (F(5)-Phe), significantly affects their self-assembly and hydrogelation behavior. These findings are crucial for the development of low molecular weight hydrogelators for gelation of complex buffered media (Ryan et al., 2011).

Fmoc-Phe derivatives have been shown to undergo efficient self-assembly, promoting hydrogelation in aqueous solvents. This is an expanding area of study, particularly relevant for biomedical applications (Rajbhandary et al., 2017).

In the context of solid-phase peptide synthesis, Fmoc amino acid chlorides can be used along with 1-hydroxybenzotriazole potassium salt (KOBt) instead of the routinely employed mixtures of base and catalyst. This method is fast and racemization-free, highlighting the utility of Fmoc-Phe derivatives in peptide synthesis (Sivanandaiah et al., 1994).

The development of Fmoc-protected amino acid-based hydrogels has been explored for the incorporation and stabilization of functionalized single-walled carbon nanotubes within the gel phase, indicating the potential of Fmoc-Phe derivatives in creating hybrid nanomaterials (Roy & Banerjee, 2012).

Propiedades

IUPAC Name |

(4S)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H30N2O6/c1-30(2)32(26(18-38-30)28(34)35)27(33)25(16-19-10-4-3-5-11-19)31-29(36)37-17-24-22-14-8-6-12-20(22)21-13-7-9-15-23(21)24/h3-15,24-26H,16-18H2,1-2H3,(H,31,36)(H,34,35)/t25-,26-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQJUKTSKOYOXMZ-UIOOFZCWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N(C(CO1)C(=O)O)C(=O)C(CC2=CC=CC=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(N([C@@H](CO1)C(=O)O)C(=O)[C@H](CC2=CC=CC=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H30N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.